2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The presence of the triazole ring and the specific substituents in this compound contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with isothiocyanates to form the triazole ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Substitution Reaction: The triazole intermediate is then reacted with 2-chlorobenzoyl chloride to introduce the 2-chlorophenyl group. This step is typically performed in an organic solvent like dichloromethane or chloroform, under reflux conditions.
Thioether Formation: The resulting compound undergoes a nucleophilic substitution reaction with 2,5-dimethylphenylamine to form the final product. This step often requires a catalyst such as triethylamine and is conducted at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, potentially altering the biological activity of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups that can modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound exhibits significant antimicrobial and antifungal activities. It is often studied for its potential to inhibit the growth of various pathogenic microorganisms, making it a candidate for the development of new antimicrobial agents.
Medicine
In medicine, the compound’s anti-inflammatory properties are of particular interest. It has been shown to reduce inflammation in various animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial degradation.
Mechanism of Action
The mechanism by which 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide exerts its effects involves multiple molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit key enzymes involved in microbial metabolism, leading to the death of the microorganism.
Anti-inflammatory Pathways: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory cells.
Cell Membrane Disruption: The compound can interact with cell membranes, disrupting their integrity and leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(phenyl)acetamide
- 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide exhibits enhanced biological activity due to the specific positioning of the dimethylphenyl group. This structural feature may enhance its binding affinity to biological targets and improve its overall efficacy.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-7-8-12(2)15(9-11)21-16(25)10-26-18-23-22-17(24(18)20)13-5-3-4-6-14(13)19/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYVJCWZLDJHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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